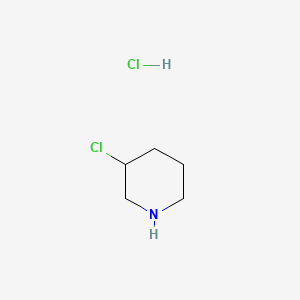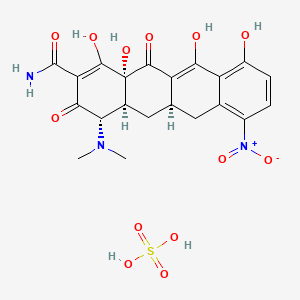
Chlorhydrate de 3-chloropipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, and the addition of a chlorine atom at the third position enhances its reactivity and potential applications. This compound is often used in various chemical syntheses and has significant importance in pharmaceutical research.
Applications De Recherche Scientifique
3-Chloro-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
- Primary Targets : 3-Chloro-piperidine hydrochloride is an organic compound that acts as a selective antagonist or inverse agonist at the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness.
- Pitolisant’s Role : Pitolisant (3-Chloro-piperidine hydrochloride) enhances histaminergic neuron activity by blocking histamine autoreceptors. It is effective in treating narcolepsy with or without cataplexy, reducing sleepiness and improving sleep onset latency .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Piperidine derivatives, including 3-Chloro-piperidine hydrochloride, are known to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, along with dual cholinesterase inhibition
Cellular Effects
For example, they have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence their interactions with biomolecules and their effects at the molecular level.
Metabolic Pathways
Piperidine derivatives are known to undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions could potentially influence the metabolic pathways that 3-Chloro-piperidine hydrochloride is involved in.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-piperidine hydrochloride typically involves the chlorination of piperidine. One common method is the reaction of piperidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of 3-Chloro-piperidine hydrochloride can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium thiolate (NaSR) for thiol substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Oxidation Products: Piperidones and other oxidized derivatives.
Reduction Products: Reduced piperidines with different substituents.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound without the chlorine substitution.
4-Chloro-piperidine: A similar compound with the chlorine atom at the fourth position.
Piperidine Hydrochloride: The hydrochloride salt of piperidine without any substitution.
Uniqueness: 3-Chloro-piperidine hydrochloride is unique due to the presence of the chlorine atom at the third position, which significantly alters its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its utility in specific synthetic and medicinal applications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
3-chloropiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYUBMVOWCUQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694807 |
Source


|
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148096-22-4 |
Source


|
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)





![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)



